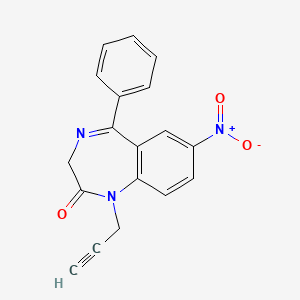
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by its unique structural features, including a nitro group at the 7th position and a propynyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.
Nitration: Introduction of the nitro group at the 7th position can be achieved through nitration reactions using nitric acid and sulfuric acid.
Alkylation: The propynyl group is introduced at the 1st position through alkylation reactions using propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The benzodiazepine core allows for various substitution reactions, particularly at the 5-phenyl and 7-nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the propynyl group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted benzodiazepine derivatives depending on the reagents used.
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors, particularly GABA receptors.
Medicine: Potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The compound exerts its effects primarily through its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system. The result is a calming effect, muscle relaxation, and reduced anxiety.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with a similar core structure but different substituents.
Oxazepam: Contains a hydroxyl group at the 3rd position instead of a nitro group at the 7th position.
Nitrazepam: Similar nitro group at the 7th position but lacks the propynyl group.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-nitro-5-phenyl-1-(2-propynyl)- is unique due to its specific combination of a nitro group at the 7th position and a propynyl group at the 1st position. This unique structure may confer distinct pharmacological properties and reactivity compared to other benzodiazepines.
Properties
CAS No. |
52465-42-6 |
|---|---|
Molecular Formula |
C18H13N3O3 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
7-nitro-5-phenyl-1-prop-2-ynyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C18H13N3O3/c1-2-10-20-16-9-8-14(21(23)24)11-15(16)18(19-12-17(20)22)13-6-4-3-5-7-13/h1,3-9,11H,10,12H2 |
InChI Key |
CPRXMYGXMWGHJX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


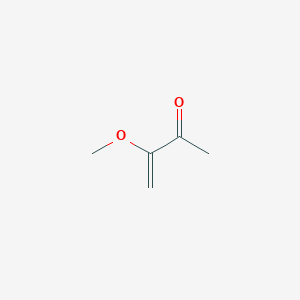
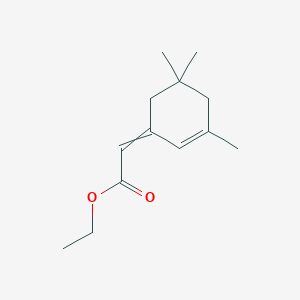

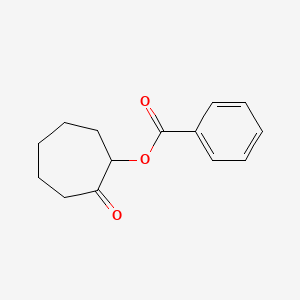
methanone](/img/structure/B14649095.png)

![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
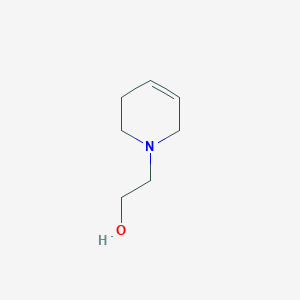
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)

![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
